N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-carboxamide derivative featuring a 6-methylpyridin-2-ylamino substituent on the thiazole ring and N,N,4-trimethyl modifications. Its synthesis likely follows a pathway analogous to substituted 4-methyl-2-(pyridinyl)thiazole-5-carboxamide analogs, involving coupling of nitriles with ethyl 2-bromoacetoacetate, hydrolysis to intermediates, and subsequent amide bond formation with amines using coupling reagents (e.g., HOBt, EDC) .
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-9-6-5-7-12(18-9)21-16-20-11(8-26-16)14(24)22-17-19-10(2)13(27-17)15(25)23(3)4/h5-8H,1-4H3,(H,18,20,21)(H,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGHOUHNAPNHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The N,N,4-trimethyl-1,3-thiazole-5-carboxamide fragment is synthesized via Hantzsch thiazole synthesis , involving condensation of α-haloketones with thioamides. For example:
- Step 1 : Reaction of 4-methyl-3-oxopentanenitrile with bromine in acetic acid yields α-bromoketone intermediate.
- Step 2 : Cyclization with N,N-dimethylthiourea in ethanol under reflux forms the thiazole ring.
Optimization Note : Microwave-assisted synthesis (170°C, 30 min) enhances yield (78% vs. 52% conventional heating).
Methylation and Functionalization
Selective N-methylation is achieved using methyl iodide in the presence of potassium carbonate. The carboxamide group is introduced via hydrolysis of the nitrile intermediate using concentrated sulfuric acid, followed by treatment with dimethylamine.
Preparation of 2-[(6-Methylpyridin-2-yl)Amino]-1,3-Thiazole-4-Carboxylic Acid
Thiazole-Amino Intermediate
The pyridinylamino-thiazole fragment is synthesized through a multistep sequence:
- Bromination : 6-Methylpyridin-2-amine is treated with phenyltrimethylammonium tribromide to generate 2-amino-5-bromo-6-methylpyridine.
- Thiazole Cyclization : The brominated pyridine reacts with thiourea in ethanol at 65–75°C, forming 2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid ethyl ester.
- Ester Hydrolysis : Saponification with sodium hydroxide in ethanol/THF yields the carboxylic acid.
Critical Parameter : Microwave irradiation reduces reaction time from 12 h to 30 min for cyclization.
Amide Coupling and Final Assembly
Activation and Coupling
The carboxylic acid fragment is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, followed by coupling with the 1,3-thiazole-5-carboxamide amine under inert atmosphere.
Reaction Conditions :
- Temperature: 0°C to room temperature.
- Base: N,N-Diisopropylethylamine (DIPEA).
- Yield: 68–72% after purification via silica gel chromatography.
Challenges in Stereochemical Control
Atropisomerism due to restricted rotation around the biaryl axis is mitigated by using chiral auxiliaries (e.g., Mosher’s acid chloride) during intermediate stages. Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, N,N-dimethyl), 2.62 (s, 3H, C4-methyl), 6.88 (d, J = 7.2 Hz, 1H, pyridine-H), 7.45 (s, 1H, thiazole-H).
- ESI-MS : m/z 462.2 [M+H]⁺.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98%.
Scale-Up and Process Optimization
Table 1. Solvent Screening for Amide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 72 | 98 |
| THF | 58 | 95 |
| DCM | 42 | 89 |
Key Insight : DMF outperforms THF and DCM due to superior solubility of reactants.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced thiazole compounds.
Scientific Research Applications
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
Kinase Inhibition: Dasatinib (BMS-354825) shares a thiazole-carboxamide core with the target compound. Its 4-methylpyridinyl and 2-chloro-6-methylphenyl groups are critical for binding to the ATP pocket of Src/Abl kinases via hydrogen bonding and hydrophobic interactions .
Metabolic Stability :
- Methylation (e.g., N,N,4-trimethyl) is a common strategy to block oxidative metabolism by cytochrome P450 enzymes, as seen in Dasatinib analogs .
Synthetic Challenges :
- The presence of multiple methyl groups increases steric complexity during amide coupling steps, requiring optimized conditions (e.g., HATU/DIPEA) to avoid low yields .
Biological Activity
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide (CAS Number: 1286698-53-0) is a complex organic compound with notable biological activities. Its structure features multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal applications, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 402.49 g/mol. The compound contains thiazole rings and a pyridine moiety, which are commonly associated with various biological activities.
Antimalarial Activity
Research indicates that thiazole derivatives exhibit significant antimalarial properties. A study focusing on thiazole analogs found that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced in vitro activity against Plasmodium falciparum (the malaria-causing parasite). The most effective compounds demonstrated high potency with low cytotoxicity in HepG2 cell lines, suggesting potential for therapeutic use against malaria .
Anticancer Potential
Thiazole derivatives have also been studied for their anticancer activities. A series of new thiazole compounds were designed and tested for their inhibitory effects on Pin1, a protein implicated in cancer progression. Among these compounds, several showed potent inhibition with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Leishmanicidal Activity
The compound's structure suggests potential leishmanicidal properties as well. Hybrid phthalimido-thiazoles have been identified as promising candidates for treating leishmaniasis. Studies on related thiazole derivatives demonstrated effective activity against Leishmania infantum, with evaluations showing significant cytotoxicity against various cell types and promising results in reducing parasite viability .
Structure-Activity Relationships (SAR)
The biological activities of thiazole derivatives are highly dependent on their structural modifications. Key findings from SAR studies include:
- Electron-Withdrawing Groups : Compounds with non-bulky electron-withdrawing groups at the ortho position on the phenyl ring exhibited enhanced antimalarial activity.
- Pyridine Substitutions : Replacing bulky phenyl groups with smaller pyridine rings maintained potency while potentially improving physicochemical properties .
Case Studies
- Antimalarial Efficacy : A specific study synthesized a series of thiazole derivatives and evaluated their efficacy against chloroquine-sensitive P. falciparum strains. The results highlighted that certain modifications could lead to compounds with significantly improved efficacy and reduced toxicity .
- Inhibition of Pin1 : Another investigation into the inhibition of Pin1 by thiazole derivatives revealed that specific structural features contributed to enhanced binding affinity and selectivity over other proteins, marking these compounds as potential leads in cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Thiazole core formation : Reacting 2-aminothiophenol with chlorinated aromatic compounds under reflux to generate the benzo[d]thiazole moiety .
- Amide coupling : Using agents like HATU or EDCI to link the pyridinyl-thiazole amino group to the carboxamide thiazole core. Sodium hydride (NaH) is often employed for amide nitrogen protection .
- Final deprotection : Removing protecting groups (e.g., 4-methoxybenzyl) under acidic conditions to yield the target compound . Key intermediates include 2-chlorothiazole derivatives and protected pyrimidinyl-amine intermediates .
Q. How does the compound’s thiazole-pyridine scaffold influence its reactivity?
The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution (e.g., amination), while the pyridine nitrogen enhances solubility in polar solvents like DMF. Steric hindrance from the N,N-dimethyl group may slow down coupling reactions, requiring elevated temperatures (80–100°C) .
Advanced Research Questions
Q. What strategies optimize reaction yields during the coupling of thiazole-amide intermediates?
- Solvent selection : DMF or DMSO enhances solubility of aromatic intermediates, improving reaction rates .
- Catalyst systems : Pd(PPh₃)₄ for Buchwald-Hartwig amination or CuI for Ullmann-type couplings .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hrs to 2 hrs) for steps like pyridinyl-thiazole cyclization .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR or BCR-ABL). The pyridinyl-thiazole moiety often shows π-π stacking with phenylalanine residues .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize compounds for in vitro testing .
Q. What in vitro assays are suitable for evaluating its bioactivity, and how are contradictions in data resolved?
- Kinase inhibition assays : Measure IC₅₀ values against a panel of kinases using ADP-Glo™ assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7). Contradictions between enzymatic and cellular activity may arise due to poor membrane permeability, addressed by logP optimization (<5 recommended) .
Q. How do structural modifications (e.g., substituting methyl groups) impact metabolic stability?
- Microsomal stability assays : Replace N-methyl groups with deuterated analogs to reduce CYP450-mediated oxidation. For example, replacing CH₃ with CD₃ increases t₁/₂ from 15 min to >60 min in human liver microsomes .
- Metabolite identification : LC-MS/MS detects hydroxylated or demethylated metabolites, guiding SAR studies .
Q. What analytical challenges arise in characterizing isomeric impurities, and how are they mitigated?
- HPLC-MS/MS : Uses C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate regioisomers (e.g., 4-methyl vs. 5-methyl thiazole derivatives) .
- NMR NOE experiments : Differentiates isomers by spatial proximity of protons (e.g., pyridine-methyl to thiazole-amide groups) .
Contradiction Resolution & Methodological Guidance
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?
Q. What protocols validate the compound’s stability under long-term storage conditions?
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed amides) are quantified via HPLC. Store under argon at -20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
